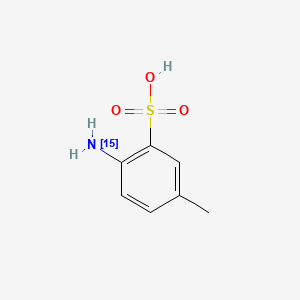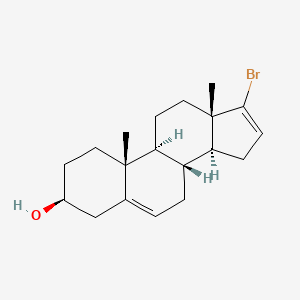![molecular formula C6H11NO B15296501 2-Azabicyclo[3.1.1]heptan-4-ol](/img/structure/B15296501.png)
2-Azabicyclo[3.1.1]heptan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azabicyclo[311]heptan-4-ol is a bicyclic compound that features a nitrogen atom within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.1.1]heptan-4-ol can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the reduction of spirocyclic oxetanyl nitriles, which has been studied for its mechanism, scope, and scalability .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Azabicyclo[3.1.1]heptan-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be functionalized via photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, N-hydroxyphthalimide esters, and organic photocatalysts. The conditions for these reactions are typically mild, avoiding the need for external oxidants and expensive metal catalysts.
Aplicaciones Científicas De Investigación
2-Azabicyclo[3.1.1]heptan-4-ol has several scientific research applications. In medicinal chemistry, it has been incorporated into the structure of the antihistamine drug Rupatidine, leading to a dramatic improvement in physicochemical properties . The compound is also used in the synthesis of carbocyclic nucleosides, which are important intermediates in the development of antiviral drugs . Additionally, this compound is studied for its potential as a bioisostere of meta-substituted benzenes, which can improve the metabolic stability and lipophilicity of drug candidates .
Mecanismo De Acción
The mechanism of action of 2-Azabicyclo[3.1.1]heptan-4-ol involves its interaction with molecular targets and pathways in biological systems. For example, when incorporated into the structure of Rupatidine, the compound improves the drug’s physicochemical properties by mimicking the fragment of meta-substituted benzenes . This structural modification enhances the drug’s binding affinity and stability.
Comparación Con Compuestos Similares
2-Azabicyclo[3.1.1]heptan-4-ol can be compared with other similar compounds, such as 2-Azabicyclo[2.2.1]heptanes and bicyclo[3.1.1]heptanes. These compounds share similar structural features but differ in their ring sizes and substitution patterns. For instance, 2-Azabicyclo[2.2.1]heptanes are synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes and are used to build up a library of bridged aza-bicyclic structures . Bicyclo[3.1.1]heptanes, on the other hand, are proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds .
Similar Compounds
- 2-Azabicyclo[2.2.1]heptanes
- Bicyclo[3.1.1]heptanes
- Spirocyclic oxetanyl nitriles
Propiedades
Fórmula molecular |
C6H11NO |
|---|---|
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
2-azabicyclo[3.1.1]heptan-4-ol |
InChI |
InChI=1S/C6H11NO/c8-6-3-7-5-1-4(6)2-5/h4-8H,1-3H2 |
Clave InChI |
RJFSZMRLRWNKCP-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1NCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15296418.png)
![2-propan-2-yl-2,8-diazaspiro[4.5]decane;hydrochloride](/img/structure/B15296421.png)
![1lambda6-Thieno[3,2-c]pyridine-1,1-dione](/img/structure/B15296427.png)
![4-(1,3-Benzodioxol-5-yl)-1-(2,4-dimethylphenyl)-1,4,6,7-tetrahydro-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B15296434.png)
![1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B15296435.png)


![3-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15296461.png)


![1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride](/img/structure/B15296487.png)

![3-[1-(Methoxycarbonyl)cyclopropyl]benzoicacid](/img/structure/B15296497.png)

